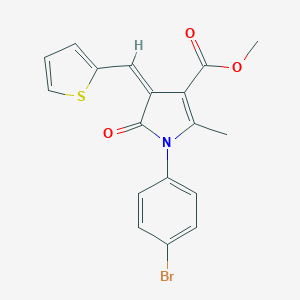
methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as BRD-K4477, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves the inhibition of HDACs and BRDs. HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histone proteins. BRDs, on the other hand, are involved in the recognition of acetylated lysine residues on histones and other proteins. By inhibiting these enzymes, methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can modulate gene expression and cellular processes.
Biochemical and Physiological Effects:
methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory and anti-fibrotic activity in animal models of disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent inhibitory activity against HDACs and BRDs. This makes it a valuable tool for studying the role of these enzymes in cellular processes and disease development. However, one limitation of using methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of HDACs and BRDs. Another potential direction is the investigation of the therapeutic potential of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in various disease models, including cancer and neurological disorders. Additionally, the use of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate as a tool for studying epigenetic regulation and chromatin remodeling could also be explored.
Méthodes De Synthèse
The synthesis of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves a multi-step process that has been described in various scientific publications. The initial step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with thioacetamide to yield the final product, methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential use in scientific research, particularly in the field of drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes are involved in various cellular processes and have been implicated in the development of several diseases, including cancer and neurological disorders.
Propriétés
Nom du produit |
methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C18H14BrNO3S |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
methyl (4Z)-1-(4-bromophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3S/c1-11-16(18(22)23-2)15(10-14-4-3-9-24-14)17(21)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
Clé InChI |
ZGYXRLCPGOGNCJ-GDNBJRDFSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC=C(C=C3)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)

methanethione](/img/structure/B298962.png)
![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298966.png)
![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298968.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298969.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298970.png)
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298972.png)
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298973.png)